N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Overview
Description
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit neuraminidase , a key enzyme in the life cycle of influenza viruses
Mode of Action
Compounds with similar structures have been found to inhibit neuraminidase . Neuraminidase inhibitors work by binding to the active site of the enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This prevents the release of progeny viruses and their spread within the host organism .
Biochemical Pathways
By preventing the release of progeny viruses, it would limit the spread of the infection within the host organism .
Result of Action
If it acts as a neuraminidase inhibitor, it would prevent the release of progeny viruses from infected cells, limiting the spread of the infection within the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative.
Benzylation: The benzyl group is attached via a nucleophilic substitution reaction, where the piperazine-thiazole intermediate reacts with benzyl chloride.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride to form the acetamide derivative.
Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, showing activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
N-benzyl-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS.C2H2O4/c1-21(2,3)18-16-27-20(23-18)15-25-11-9-24(10-12-25)14-19(26)22-13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,16H,9-15H2,1-3H3,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLXLMBYURXDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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